1-[4-(Benzyloxy)piperidin-1-yl]-2-chloroethan-1-one
Description
1-[4-(Benzyloxy)piperidin-1-yl]-2-chloroethan-1-one is a chloroethanone derivative featuring a piperidine ring substituted at the 4-position with a benzyloxy group (OCH₂C₆H₅). Its molecular formula is C₁₄H₁₈ClNO₂ (molecular weight: 277.74 g/mol). Its structural framework is common in medicinal chemistry, where piperidine and chloroethanone moieties are frequently employed for their versatility in drug design .
Properties
IUPAC Name |
2-chloro-1-(4-phenylmethoxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-10-14(17)16-8-6-13(7-9-16)18-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUABQIFUHVKLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing a piperidine nucleus have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents.
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific therapeutic application.
Biochemical Pathways
It’s worth noting that piperidine derivatives can affect a wide range of biochemical pathways, depending on their specific therapeutic applications.
Pharmacokinetics
The compound’s molecular weight is 26775, which could potentially influence its bioavailability and pharmacokinetic properties.
Biological Activity
1-[4-(Benzyloxy)piperidin-1-yl]-2-chloroethan-1-one is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in pharmacological contexts. This article reviews the available literature on the compound, focusing on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperidine ring substituted with a benzyloxy group and a chloroethanone moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways. Its structural similarities to other known pharmacological agents indicate potential activity in modulating neurotransmitter systems.
2. Pharmacological Properties
Research indicates that compounds with similar structures often exhibit properties such as:
- Antidepressant activity : By modulating serotonin and norepinephrine levels.
- Analgesic effects : Through interactions with pain pathways.
- Anticancer potential : Inhibition of cell proliferation in specific cancer cell lines.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClN₂O |
| Molecular Weight | 240.72 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| LogP | 3.45 |
Case Study 1: Anticancer Activity
In a study examining the effects of various piperidine derivatives, this compound demonstrated significant cytotoxicity against BRCA-deficient cancer cell lines. The compound exhibited an IC50 value in the low micromolar range, suggesting it could be a lead compound for further development in cancer therapy.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of similar compounds. It was found that derivatives with a benzyloxy substitution showed enhanced binding affinity to serotonin receptors, indicating potential antidepressant properties. The study highlighted the importance of structural modifications in enhancing receptor selectivity and potency.
Research Findings
Recent studies have indicated that compounds related to this compound can inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cells. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy, particularly in BRCA-mutated tumors . Furthermore, these compounds have shown minimal off-target effects, such as hERG channel activity, which is a common concern in drug development due to potential cardiac side effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The acetylcholinesterase inhibitor () is soluble in chloroform, dichloromethane, and methanol, likely due to its aromatic and nonpolar groups. The benzoxazole analog’s solubility profile is unstated but inferred to be moderate due to heterocyclic polarity .
- Purity : The benzoxazole derivative is available at 98% purity, indicating its relevance in high-precision applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
